2-Thiophenecarboxylic acid, 3-[[[[(1,6-dihydro-4-methyl-6-oxo-1,3,5-triazin-2-yl)amino]carbonyl]amino]sulfonyl]-
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Overview
Description
2-Thiophenecarboxylic acid, 3-[[[[(1,6-dihydro-4-methyl-6-oxo-1,3,5-triazin-2-yl)amino]carbonyl]amino]sulfonyl]- is a complex organic compound with a unique structure that includes a thiophene ring, a carboxylic acid group, and a triazinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiophenecarboxylic acid, 3-[[[[(1,6-dihydro-4-methyl-6-oxo-1,3,5-triazin-2-yl)amino]carbonyl]amino]sulfonyl]- typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of thiophene-2-carboxylic acid with appropriate reagents to introduce the triazinyl and sulfonyl groups. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
2-Thiophenecarboxylic acid, 3-[[[[(1,6-dihydro-4-methyl-6-oxo-1,3,5-triazin-2-yl)amino]carbonyl]amino]sulfonyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .
Scientific Research Applications
2-Thiophenecarboxylic acid, 3-[[[[(1,6-dihydro-4-methyl-6-oxo-1,3,5-triazin-2-yl)amino]carbonyl]amino]sulfonyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of 2-Thiophenecarboxylic acid, 3-[[[[(1,6-dihydro-4-methyl-6-oxo-1,3,5-triazin-2-yl)amino]carbonyl]amino]sulfonyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-2-thiophenecarboxylic acid: Shares the thiophene ring and carboxylic acid group but lacks the triazinyl and sulfonyl groups.
Thiophene-2-carboxylic acid: Similar basic structure but without the additional functional groups present in the target compound.
Uniqueness
The uniqueness of 2-Thiophenecarboxylic acid, 3-[[[[(1,6-dihydro-4-methyl-6-oxo-1,3,5-triazin-2-yl)amino]carbonyl]amino]sulfonyl]- lies in its combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C10H13N5O6S2 |
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Molecular Weight |
363.4 g/mol |
IUPAC Name |
3-[(4-methyl-6-oxo-1,3,5-triazinan-2-yl)carbamoylsulfamoyl]thiophene-2-carboxylic acid |
InChI |
InChI=1S/C10H13N5O6S2/c1-4-11-8(13-9(18)12-4)14-10(19)15-23(20,21)5-2-3-22-6(5)7(16)17/h2-4,8,11H,1H3,(H,16,17)(H2,12,13,18)(H2,14,15,19) |
InChI Key |
CIBQLJKRCWSLKX-UHFFFAOYSA-N |
Canonical SMILES |
CC1NC(NC(=O)N1)NC(=O)NS(=O)(=O)C2=C(SC=C2)C(=O)O |
Origin of Product |
United States |
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